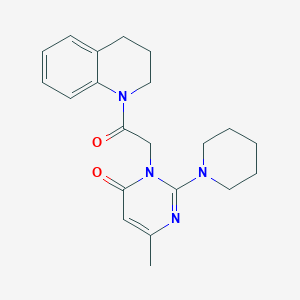

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

Description

The compound 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring three key substituents:

- Position 3: A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chain, introducing a fused bicyclic aromatic system and a ketone linker.

- Position 6: A methyl group, enhancing steric bulk and metabolic stability.

This structure is synthetically accessible via reductive amination or nucleophilic substitution, as demonstrated in analogous compounds (e.g., , compounds 58–61) .

Propriétés

IUPAC Name |

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methyl-2-piperidin-1-ylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-16-14-19(26)25(21(22-16)23-11-5-2-6-12-23)15-20(27)24-13-7-9-17-8-3-4-10-18(17)24/h3-4,8,10,14H,2,5-7,9,11-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDNJFVHUVWISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with commercially available quinoline and pyrimidinone derivatives.

Intermediate Formation: : The quinoline derivative undergoes a reaction with an appropriate reagent to introduce the 3,4-dihydroquinolin-1(2H)-yl group.

Linkage Formation: : The intermediate is then coupled with the pyrimidinone derivative under specific conditions, often involving a catalyst to facilitate the formation of the desired compound.

Piperidine Attachment:

Industrial Production Methods

Scale-Up Process: : The industrial production of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves a scaled-up version of the laboratory synthesis, optimized for higher yields and cost efficiency.

Continuous Flow Synthesis: : A continuous flow synthesis approach may be employed to improve reaction efficiency and product consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially yielding various oxidized derivatives depending on the conditions.

Reduction: : Reduction reactions can lead to the formation of reduced analogs, altering the compound's biological activity.

Substitution: : Substitution reactions may occur at various positions on the quinoline or pyrimidinone moieties, allowing for structural modifications.

Common Reagents and Conditions

Oxidizing Agents: : Typical oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: : Common reducing agents used are sodium borohydride and lithium aluminum hydride.

Catalysts: : Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions.

Major Products Formed

Oxidized Derivatives: : Products with altered electronic properties, potentially influencing their biological activity.

Reduced Analogues: : Compounds with modified functional groups, leading to changes in pharmacokinetics and pharmacodynamics.

Substituted Compounds: : A wide range of substituted derivatives with varying chemical and biological properties.

Applications De Recherche Scientifique

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one has significant applications in various fields:

Chemistry: : Used as a building block for the synthesis of complex organic molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and anti-microbial activities.

Industry: : Utilized in the development of advanced materials and as a component in various industrial processes.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity.

Pathways Involved: : The compound could influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Variations and Implications

Key Observations:

Position 2: Piperidine or benzylpiperidine substituents (e.g., ) enhance lipophilicity compared to dihydroisoquinoline (–9). The target compound’s piperidine group may improve blood-brain barrier penetration .

Position 6: Methyl groups (target compound) favor metabolic stability over amino groups (), which may undergo oxidation or conjugation .

Tetrahydroquinoline-Containing Compounds

Key Insights:

- The tetrahydroquinoline moiety (shared with compounds) is associated with neuroactive profiles, suggesting the target compound may interact with serotonin or dopamine receptors .

- Bromination (compound 61) introduces steric and electronic effects, whereas the target’s oxoethyl linker may facilitate hydrogen bonding with biological targets .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves multi-step reactions, including:

- Reductive amination : Use of sodium triacetoxyborohydride with acetic acid to stabilize intermediates, as demonstrated in the preparation of 1,2,3,4-tetrahydroquinoline-piperidine hybrids .

- Coupling reactions : Activation of carbonyl groups (e.g., 2-oxoethyl moieties) using coupling agents like EDCI or DCC to form amide or thioether linkages, as seen in thieno-pyrimidinone derivatives .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Purity should be confirmed via HPLC (>95%) and NMR . Key parameters include temperature control (0–25°C for sensitive steps) and anhydrous solvents (e.g., DMF or THF) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : Focus on diagnostic peaks:

- Pyrimidin-4(3H)-one: C=O resonance at ~165–170 ppm in ¹³C NMR; NH protons (if present) at δ 10–12 ppm .

- Piperidine and dihydroquinoline moieties: Multiplets in δ 1.5–3.5 ppm (¹H NMR) and 20–50 ppm (¹³C NMR) for aliphatic carbons .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound, and what validation experiments are needed?

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Prioritize targets based on structural homology to known quinoline-pyrimidinone hybrids .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the pyrimidinone ring) using Schrödinger Phase .

- Validation : Conduct in vitro assays (e.g., enzyme inhibition or cell viability tests) against predicted targets. For example, test kinase inhibition using a ADP-Glo™ assay .

Q. What strategies resolve contradictions in reaction outcomes when synthesizing complex heterocyclic systems like this compound?

- Mechanistic studies : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in intermediates. For example, monitor keto-enol tautomerism in pyrimidinones .

- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-alkylation or oxidation artifacts). Adjust stoichiometry or use protecting groups (e.g., Boc for amines) .

- Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress unwanted nucleophilic attacks .

Q. How can structure-activity relationship (SAR) studies address inconsistencies in reported biological activity data?

- Systematic substituent variation : Modify the dihydroquinoline’s aryl group or pyrimidinone’s methyl substituent to assess impact on potency. For example, introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .

- Statistical modeling : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with activity .

- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions, as done for analogous thieno-pyrimidinones .

Data Analysis & Experimental Design

Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS. Include protease inhibitors (e.g., PMSF) to exclude enzymatic interference .

- Light/oxygen sensitivity : Store samples in amber vials under argon. Compare stability with/without antioxidants (e.g., BHT) .

Q. How can researchers differentiate between covalent and non-covalent binding mechanisms in target engagement studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.